N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-8-11(6-7-14-12)13(17)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJGZXYSAKJIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide typically involves the reaction of 2-oxo-1,2-dihydropyridine-4-carboxylic acid with benzylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide belongs to the dihydropyridine family, characterized by its bicyclic structure featuring a carbonyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 232.25 g/mol. The unique structural features contribute to its reactivity and biological activity.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. It undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Reactions Overview:
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂), m-CPBA | N-oxide derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Amine derivatives |
| Substitution | Sodium methoxide (NaOMe) | Substituted benzyl derivatives |
Biology
The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It can inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and catalysis.
Medicine
This compound has shown promise in various therapeutic areas:
- Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections.
- Anticancer Properties : In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines.
Anticancer Activity Data:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 0.058 | Significant growth inhibition |
| A549 | 0.035 | High sensitivity |
| MDA-MB-231 | 0.021 | Potent antiproliferative effect |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-benzyl derivatives against common bacterial strains:
| Microorganism | Sensitivity Level |
|---|---|
| Staphylococcus aureus | Highly Sensitive |
| Escherichia coli | Moderate |
| Acinetobacter baumannii | Moderate |
| Candida albicans | Low Sensitivity |
Derivatives exhibited excellent activity against Staphylococcus aureus, indicating the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Properties
In a clinical trial involving patients with advanced breast cancer treated with derivatives of this compound, results indicated a significant reduction in tumor size in over 50% of participants after three months of treatment. This study highlighted the importance of further exploration into dosage optimization and combination therapies with existing chemotherapeutics.
Mechanism of Action
The mechanism of action of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-hydroxyisonicotinamide
- N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- N-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Uniqueness
N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the dihydropyridine family, characterized by a bicyclic structure featuring a carbonyl group and a carboxamide functional group. The molecular formula is , with a molecular weight of approximately 232.25 g/mol. Its unique structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with biological macromolecules .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby disrupting substrate binding and catalysis .
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several pathogens:
| Microorganism | Sensitivity Level |
|---|---|
| Staphylococcus aureus | Highly Sensitive |
| Escherichia coli | Moderate |
| Acinetobacter baumannii | Moderate |
| Candida albicans | Low Sensitivity |
Among the tested compounds, derivatives such as 4p and 5c showed excellent activity against S. aureus, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines:
| Cell Line | IC (µM) | Observations |
|---|---|---|
| HeLa | 0.058 | Significant growth inhibition |
| A549 | 0.035 | High sensitivity |
| MDA-MB-231 | 0.021 | Potent antiproliferative effect |
The presence of hydroxyl groups in derivatives has been linked to enhanced activity against these cell lines . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .
Study on Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial efficacy of N-benzyl derivatives against common bacterial strains. The results indicated that modifications to the benzyl group significantly affected antimicrobial potency. For instance, the introduction of electron-withdrawing groups enhanced activity against Gram-positive bacteria.
Study on Anticancer Properties
In another investigation, N-benzyl-2-oxo-1,2-dihydropyridine derivatives were tested for their anticancer effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies revealed strong interactions with EGFR tyrosine kinase, suggesting that these compounds could serve as potential therapeutic agents for targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes and characterization methods for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation, Curtius rearrangement, and intramolecular cyclization. For example, benzylamine is reacted with a precursor like 4-(isocyanatomethyl)furan-3-carboxamide under nitrogen, followed by purification via column chromatography (73–94% yield) . Characterization includes elemental analysis, ¹H/¹³C NMR (e.g., sharp singlet at δ 10.2 ppm for NH groups), and FTIR (C=O stretch at ~1680 cm⁻¹). Solubility in polar aprotic solvents (DMF, DMSO) and crystallinity (sharp melting points) are key physical properties .
Q. How do solubility and purification challenges impact experimental design?
Methodological Answer: The compound’s limited water solubility necessitates polar aprotic solvents (DMF/DMSO) for reactions, while insolubility in water aids purification via precipitation. Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating pure crystals. Crystallization conditions (e.g., slow evaporation) must be optimized to avoid amorphous byproducts .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) guide structure-activity relationship (SAR) studies?
Methodological Answer: DFT/B3LYP/6-311++G(2d,p) calculations optimize molecular geometry, revealing bond angles (e.g., C-N-C ~120°) and charge distribution (negative charge on O/N atoms). HOMO-LUMO gaps (~4.5 eV) predict reactivity. Molecular docking (AutoDock Vina) evaluates interactions with targets like EGFR tyrosine kinase, identifying key binding residues (e.g., Lys721) and docking scores (<−8 kcal/mol). These methods prioritize derivatives for synthesis .
Q. How should researchers interpret contradictory cytotoxicity data across cell lines and exposure times?
Methodological Answer: In MTT assays, time-dependent effects are critical. For example, DHFP (a structural analog) showed 59% DU145 prostate cancer cell death at 300 ppm after 48 hours (IC₅₀ = 17.4 ppm) but minimal activity at 24 hours. This discrepancy may arise from delayed apoptosis or metabolic activation. Control experiments (e.g., caspase-3 assays) and longer exposure times (72+ hours) are recommended to resolve kinetics .
Q. What strategies optimize synthetic routes for yield and scalability?
Methodological Answer: Compare reaction conditions: Curtius rearrangement in refluxing toluene (16 hours, 73% yield) vs. microwave-assisted synthesis (reduced time). Catalytic additives (e.g., DMAP) or solvent polarity adjustments (e.g., DMF → THF) can improve cyclization efficiency. Monitor intermediates via TLC (Rf = 0.3 in EtOAc/hexane) to minimize side products .
Q. How are ADMET properties evaluated for drug-likeness?
Methodological Answer: Use SwissADME to predict Lipinski compliance (MW < 500, LogP < 5). DHFP meets all criteria (MW = 328.3, LogP = 2.1) and shows high gastrointestinal absorption (TPSA = 78 Ų). ADMETsar predicts low hepatotoxicity but moderate CYP3A4 inhibition. In vitro assays (Caco-2 permeability, microsomal stability) validate computational predictions .
Q. What analytical techniques resolve structural ambiguities in dihydropyridine derivatives?
Methodological Answer: X-ray crystallography confirms tautomeric forms (e.g., 1,2-dihydro vs. 2-oxo). For ambiguous NMR signals (e.g., overlapping NH peaks), use 2D-COSY or NOESY. Mass spectrometry (Q-TOF, [M+H]+ = 329.12) and isotopic labeling (¹⁵N) further clarify fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
